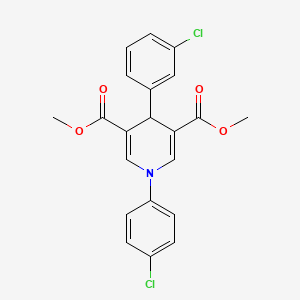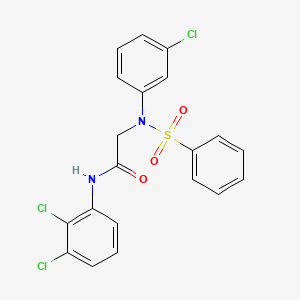![molecular formula C18H15BrN2O2S B3526756 5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3526756.png)
5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
The compound “5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide” is likely to be a synthetic organic compound. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur) also suggests potential biological activity, as thiazoles are found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a bromine and methoxy substituents. The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The amide group could be hydrolyzed under acidic or basic conditions. The thiazole ring is relatively stable but could be involved in certain specific reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally.Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its function. Without more information, it’s difficult to predict the exact mechanism of action.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-3-5-12(6-4-11)15-10-24-18(20-15)21-17(22)14-9-13(19)7-8-16(14)23-2/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDELULJJXIFMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B3526673.png)

![METHYL 2-(4,8-DIMETHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3526694.png)
![methyl 3-chloro-6-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B3526700.png)
![1-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3526702.png)

![N-(4-acetylphenyl)-N'-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B3526715.png)
![2-phenyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B3526716.png)
![dimethyl 4-(2-bromophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3526719.png)
![3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B3526729.png)
![3-{4-[(3-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3526734.png)

![dimethyl 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B3526760.png)

